molecular formula C10H7NO2 B082417 Quinoline-6-carboxylic acid CAS No. 10349-57-2

Quinoline-6-carboxylic acid

Cat. No. B082417
CAS RN: 10349-57-2
M. Wt: 173.17 g/mol
InChI Key: VXGYRCVTBHVXMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-6-carboxylic acid and its derivatives can be achieved through various methods. Notably, rapid synthesis of quinoline-4-carboxylic acid derivatives has been reported using reactions of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of InCl3 under microwave irradiation, showcasing the importance of Lewis acid and microwave activation in these processes (Dorothée Duvelleroy et al., 2005). Another method involves the domino process starting from arylmethyl azides to synthesize quinoline-3-carboxylic acid ethyl esters, highlighting the versatility of starting materials in quinoline synthesis (J. Tummatorn et al., 2013).

Molecular Structure Analysis

Quinoline-6-carboxylic acid, like other quinoline derivatives, exhibits a complex molecular structure that allows for a wide range of chemical modifications. The crystal structure of related compounds, such as quinoline-2-carboxylic acid, reveals the presence of tautomeric forms and highlights the role of hydrogen bonding in the molecular arrangement (D. Dobrzyńska & L. Jerzykiewicz, 2004).

Chemical Reactions and Properties

Quinoline-6-carboxylic acid and its derivatives participate in a variety of chemical reactions, contributing to their wide applicability. The Pummerer reaction, for instance, has been employed for the modular synthesis of alkyl quinoline-3-carboxylates from amino acids, demonstrating the compound's reactivity and the possibility of generating structurally diverse derivatives (Jin-Tian Ma et al., 2023).

Physical Properties Analysis

The physical properties of quinoline-6-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. Studies on compounds like quinoline-2-carboxylic acid and its quinolinium counterpart offer insights into how tautomeric forms and molecular interactions influence these properties (D. Dobrzyńska & L. Jerzykiewicz, 2004).

Chemical Properties Analysis

The chemical properties of quinoline-6-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are foundational to understanding its behavior in chemical reactions. The synthesis and investigation of novel fluorine-bearing quinoline-4-carboxylic acids as amylolytic agents illustrate the compound's chemical versatility and potential for functionalization (M. Makki et al., 2012).

Scientific Research Applications

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Here are some fields where Quinoline and its derivatives have found applications:

  • Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

  • Organic Synthesis : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s a vital scaffold for leads in drug discovery .

  • Synthesis of Anilides : Quinoline-6-carboxylic acid, also known as quinaldic acid, has been used in the microwave-assisted preparation of substituted anilides . Anilides are a class of compounds that have various applications in medicinal chemistry and drug design.

  • Inhibition of Oxidation : Quinaldic acid has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This could have potential applications in the study of metabolic processes and diseases related to oxidative stress.

  • Inhibition of Gluconeogenesis : Quinaldic acid is a metabolite of tryptophan degradation and has been found to inhibit gluconeogenesis in perfused livers . This could be relevant in the study of metabolic diseases such as diabetes.

  • Drug Design : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

  • Pharmaceutical Activities : Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine, etc.), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .

  • Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Safety And Hazards

Quinoline-6-carboxylic acid may cause serious eye irritation, respiratory irritation, and skin irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

Quinoline motifs, including Quinoline-6-carboxylic acid, continue to be a focus in medicinal chemistry research due to their broad spectrum of bio-responses . Future research may focus on developing more sustainable and greener chemical processes for synthesizing quinoline motifs .

properties

IUPAC Name

quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYRCVTBHVXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065047
Record name 6-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carboxylic acid

CAS RN

10349-57-2
Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name Quinoline-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 4-aminobenzoic acid (175 g, 1.28 mol), 4-nitrophenol (88.75 g, 0.64 mol) and sulphuric acid (1.2 lit.), glycerol (234.8 g, 2.55 mol) was added dropwise at 135° C. After 48 h, the reaction mixture was cooled to 0° C. and the pH adjusted to 3-5 with 10% sodium hydroxide solution. The resulting precipitate was collected by filtration and washed with water and dried under vacuum to afford the title compound as a black solid (125 g, 56%).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
88.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
234.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods II

Procedure details

Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 5 h. After that reaction mixture quenched with ice and solid that formed was filtered Solid was dissolved in MeOH and charcoal was added to it and refluxed for 1 h. This mixture was filtered through celite and methanol was removed to obtain the title compound (7 g) as a brown solid.
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
M Dinakaran, P Senthilkumar, P Yogeeswari… - Bioorganic & medicinal …, 2008 - Elsevier
… benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives which inhibited in-vitro Mycobacterium … [3,2-a]quinoline-6-carboxylic acid derivatives by modifying 2nd position with various …
Number of citations: 57 www.sciencedirect.com
H Falke, A Chaikuad, A Becker, N Loaëc… - Journal of medicinal …, 2015 - ACS Publications
… Structure modification of the screening hit 11H-indolo[3,2-c]quinoline-6-carboxylic acid revealed structure–activity relationships for kinase inhibition and enabled the design of 10-iodo-…
Number of citations: 113 pubs.acs.org
B Xu, Z Guo, H Yang, G Li, T Liu, R Cao - Journal of Molecular Structure, 2009 - Elsevier
… In summary, we have synthesized a novel Lead coordination compound with quinoline-6-carboxylic acid, Pb(qlc) 2 (1). This new compound was characterized by X-ray diffraction …
Number of citations: 2 www.sciencedirect.com
V Cecchetti, G Cruciani, E Filipponi, A Fravolini… - Bioorganic & Medicinal …, 1997 - Elsevier
… In order to make a proper comparison, we also synthesized and assayed the 1,3-difluoro-2-(4-methyl1-piperazinyl)-5-oxo-5H-benzothiazolo[3,2-a]quinoline6-carboxylic acid (11) as an …
Number of citations: 29 www.sciencedirect.com
Y Meng, B Cai, Q Lan, F Niu, X Zhang, Y Yang - Crystallography Reports, 2022 - Springer
… A di-nuclear uranyl complex with the formula of [(UO 2 ) 2 (L) 4 (H 2 O) 2 ]⋅4H 2 O (1) (HL = quinoline-6-carboxylic acid) was synthesized hydrothermally and characterized by …
Number of citations: 3 link.springer.com
RT Ulahannan, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2015 - Elsevier
The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been …
Number of citations: 36 www.sciencedirect.com
M Couturier, T Le - Organic process research & development, 2006 - ACS Publications
… chloride (41.2 L) was added to quinoline-6-carboxylic acid benzyl ester (7) (2.75 kg, 10.4 … quinoline-6-carboxylic Acid Benzyl Ester (9). To a solution of 1-oxy-quinoline-6-carboxylic acid …
Number of citations: 12 pubs.acs.org
Y Shivaraj, MH Naveen, GR Vijayakumar… - Journal of the Korean …, 2013 - researchgate.net
A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized by the reaction of their analogous carboxylic acids with various amine derivatives …
Number of citations: 29 www.researchgate.net
IV Ukrainets, NY Golik, IN Chernenok - Chemistry of Heterocyclic …, 2013 - Springer
… [3,2,1-ij]quinoline-6-carboxylic acid reaction with bromine in … ,2,1-ij]quinoline-6-carboxylic acid ethyl ester (1) with molecular … ,2,1-ij]-quinoline-6-carboxylic acid ethyl ester (3) was formed …
Number of citations: 10 link.springer.com
EV Nosova, GN Lipunova… - Pharmaceutical …, 2001 - researchgate.net
… (7.7 mmole) of 2-phenyl-7-oxo-7-H-9,10-difluoro[1,3,4]oxadiazino[6,5,4-i,j]quinoline-6-carboxylic acid ethyl ester was added 70 ml of an HCl – AcOH (1 : 4) acid mixture. The reaction …
Number of citations: 7 www.researchgate.net

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